6-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
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Overview
Description
6-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a chemical compound with a molecular weight of 302.21 g/mol It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a tetrahydropyridazine ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the tetrahydropyridazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethoxy-containing reagents in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This often includes the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
6-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethoxy group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 6-oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
- 6-oxo-1-[4-(methoxy)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
- 6-oxo-1-[4-(fluoro)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Uniqueness
The presence of the trifluoromethoxy group in 6-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
6-oxo-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydropyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O4/c13-12(14,15)21-8-3-1-7(2-4-8)17-10(18)6-5-9(16-17)11(19)20/h1-4H,5-6H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXOVPBVUSIUDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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